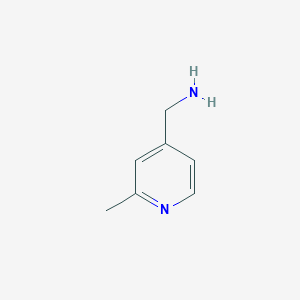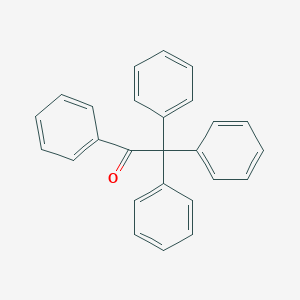![molecular formula C19H22ClNO5 B033539 2-[[4-(2-chlorophenyl)phenyl]methoxy]-N,N-dimethylethanamine;oxalic acid CAS No. 109523-88-8](/img/structure/B33539.png)
2-[[4-(2-chlorophenyl)phenyl]methoxy]-N,N-dimethylethanamine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-((2’-chloro(1,1’-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate (1:1) is a complex organic compound with a biphenyl structure. This compound is characterized by the presence of a chloro-substituted biphenyl group, an ethanamine moiety, and an ethanedioate counterion. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-((2’-chloro(1,1’-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate (1:1) typically involves multiple steps:
Formation of 2-chloro-1,1’-biphenyl: This can be achieved through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The 2-chloro-1,1’-biphenyl undergoes a methoxylation reaction to introduce the methoxy group.
Amination: The methoxylated biphenyl is then reacted with dimethylamine to form the ethanamine derivative.
Formation of Ethanedioate Salt: Finally, the ethanamine derivative is reacted with ethanedioic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and methoxy groups.
Reduction: Reduction reactions can occur at the chloro-substituted biphenyl group.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products may include N-oxides or methoxy-substituted biphenyl derivatives.
Reduction: Products may include dechlorinated biphenyl derivatives.
Substitution: Products may include substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Ethanamine, 2-((2’-chloro(1,1’-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate (1:1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chloro-substituted biphenyl group can interact with hydrophobic pockets in proteins, while the ethanamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,1’-biphenyl: Shares the biphenyl structure but lacks the ethanamine and methoxy groups.
4-Methoxy-2-chlorobiphenyl: Similar structure but without the ethanamine moiety.
N,N-Dimethylethanamine: Contains the ethanamine moiety but lacks the biphenyl structure.
Uniqueness
Ethanamine, 2-((2’-chloro(1,1’-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate (1:1) is unique due to the combination of its biphenyl, methoxy, and ethanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
109523-88-8 |
|---|---|
Formule moléculaire |
C19H22ClNO5 |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
2-[[4-(2-chlorophenyl)phenyl]methoxy]-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C17H20ClNO.C2H2O4/c1-19(2)11-12-20-13-14-7-9-15(10-8-14)16-5-3-4-6-17(16)18;3-1(4)2(5)6/h3-10H,11-13H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
FQONCKJORJYDTK-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
SMILES canonique |
CN(C)CCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
| 109523-88-8 | |
Synonymes |
Ethanamine, 2-((2'-chloro(1,1'-biphenyl)-4-yl)methoxy)-N,N-dimethyl-, ethanedioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


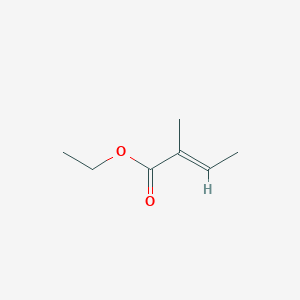
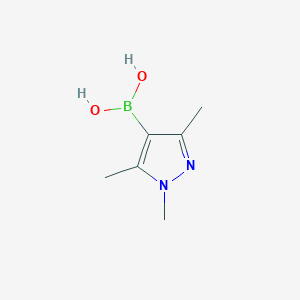
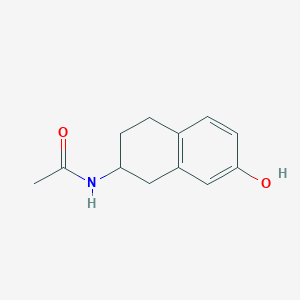
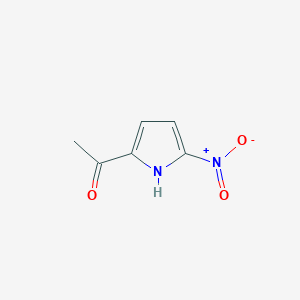

![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)
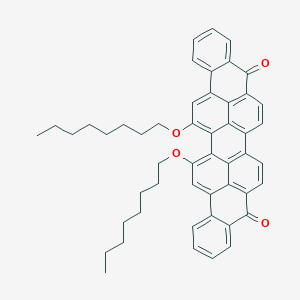
![3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone](/img/structure/B33475.png)
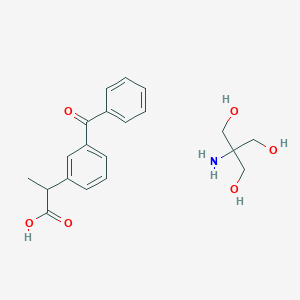

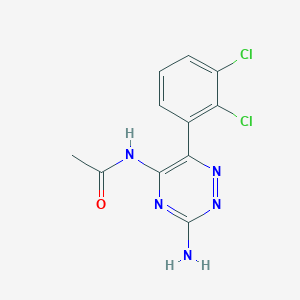
![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)
